3-[(Dimethylamino)methyl]-1,2,4-oxadiazol-5-amine
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Overview
Description
3-[(Dimethylamino)methyl]-1,2,4-oxadiazol-5-amine is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Dimethylamino)methyl]-1,2,4-oxadiazol-5-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a dimethylamino-substituted precursor with a nitrile oxide to form the oxadiazole ring . The reaction conditions often include the use of solvents such as toluene and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[(Dimethylamino)methyl]-1,2,4-oxadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
3-[(Dimethylamino)methyl]-1,2,4-oxadiazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(Dimethylamino)methyl]-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: Used as a coupling agent in peptide synthesis.
Ondansetron Related Compound A: Used in pharmaceutical applications.
Uniqueness
3-[(Dimethylamino)methyl]-1,2,4-oxadiazol-5-amine is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C5H10N4O |
---|---|
Molecular Weight |
142.16 g/mol |
IUPAC Name |
3-[(dimethylamino)methyl]-1,2,4-oxadiazol-5-amine |
InChI |
InChI=1S/C5H10N4O/c1-9(2)3-4-7-5(6)10-8-4/h3H2,1-2H3,(H2,6,7,8) |
InChI Key |
VPDPXEAVKADMLW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=NOC(=N1)N |
Origin of Product |
United States |
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